4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
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Overview
Description
The compound “4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is likely to be a complex organic molecule. It appears to contain a quinoline core, which is a heterocyclic aromatic organic compound. It also has a carboxylic acid group, an amino group, and methoxy groups attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, the quinoline core could potentially be synthesized from α,β-unsaturated aldehydes . The dimethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring. The dimethoxyphenyl group would add two methoxy groups to the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the carboxylic acid group could make it acidic. The methoxy groups could potentially increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Derivative Studies
- Research has demonstrated the utility of derivatives of 4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid in the synthesis of complex heterocycles, such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, and cinnolines, through acid cyclization of amino-substituted heterocycles (Zinchenko et al., 2009). This process showcases the compound's potential as a precursor in synthetic organic chemistry.
- Another study highlights the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines using 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, pointing to the versatility of dimethoxyphenyl derivatives in generating new chemical entities with potential biological activity (Aghekyan et al., 2009).
Photolabile Protecting Groups
- The development of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), with greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other esters, illustrates the potential of quinoline derivatives in biological messenger control and in vivo applications (Fedoryak & Dore, 2002).
Antihypoxic Activity
- The synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant antihypoxic effects, indicating the utility of these derivatives in pharmacological testing as potential antioxidants (Ukrainets et al., 2014).
Metabolic Studies
- Metabolic pathway studies of HM-30181, a P-glycoprotein inhibitor derived from 4-oxo-4H-chromene-2-carboxylic acid, in rats have provided insights into the compound's biotransformation, demonstrating its potential for further pharmacokinetic and toxicological evaluation (Paek et al., 2006).
Future Directions
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives have been known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The presence of the carboxylic acid group might affect its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific biological targets and the pathways they are involved in. It could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-4-5-16-15(6-11)17(10-18(21-16)19(22)23)20-12-7-13(24-2)9-14(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBCKADFWJGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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